1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2,3-dimethylphenyl)urea
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Overview
Description
This compound is a highly selective sigma-2 receptor ligand . The sigma-2 receptor has been cloned and identified as Tmem97, which is a transmembrane protein involved in intracellular Ca2+ regulation and cholesterol homeostasis . This receptor has been proposed as a potential target to treat neuropathic pain due to the ability of sigma-2 receptor agonists to relieve mechanical hyperalgesia in mice model of chronic pain .
Scientific Research Applications
Synthesis and Characterization
- The synthesis of optical isomers and the establishment of their absolute configuration through reactions involving isoquinoline-carboxylates and subsequent analysis by X-ray and CD spectra are crucial in the study of mammalian alkaloids and enzyme inhibition studies (Chrzanowska et al., 1987).
- Cyclization of o-acylphenylacetic acids to form 1-aryl-3-hydroxyisoquinolines demonstrates a pathway to synthesize compounds with potential biological activity, highlighting the importance of synthetic routes in medicinal chemistry (Nowicki & Fabrycy, 1976).
Biological Activities
- Aryl phenyl ureas with a 4-quinazolinoxy substituent exhibit potent inhibitory activity against mutant and wild-type BRAF kinase, showing promise for therapeutic applications in cancer treatment (Holladay et al., 2011).
- Copper(II) salicylideneglycinate complexes have been investigated for their antimicrobial effects against various strains of bacteria, yeasts, and filamentous fungi, indicating the potential of metal complexes in antimicrobial therapy (Valent et al., 2002).
Enzyme Inhibition and Antioxidant Activity
- Ureas derived from phenethylamines were synthesized and evaluated for enzyme inhibitory activities and antioxidant properties, revealing significant inhibitory effects on human carbonic anhydrase and cholinesterase enzymes, as well as good antioxidant activities. These findings suggest their potential in the development of new therapeutic agents for diseases where these enzymes are implicated (Aksu et al., 2016).
Application in Organic Light-Emitting Diodes (OLEDs)
- Homoleptic cyclometalated iridium complexes demonstrate high efficiency and pure-red emission in OLEDs, showcasing the applicability of these compounds in the development of advanced display and lighting technologies (Tsuboyama et al., 2003).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2,3-dimethylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O3/c1-17-6-5-7-23(18(17)2)30-27(31)29-21-10-8-19(9-11-21)14-24-22-16-26(33-4)25(32-3)15-20(22)12-13-28-24/h5-11,15-16H,12-14H2,1-4H3,(H2,29,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZVPRTUKPYPCDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)NC2=CC=C(C=C2)CC3=NCCC4=CC(=C(C=C43)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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